Cas no 62406-72-8 (2,4,6-Tribromo-3-nitroaniline)
2,4,6-Tribromo-3-nitroaniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 2,4,6-tribromo-3-nitro-
- 2,4,6-Tribromo-3-nitroaniline
- LogP
- 3-nitro-2,4,6-tribromoaniline
- 62406-72-8
- A815958
- DTXSID70478333
- 2,4,6-tris(bromanyl)-3-nitro-aniline
-
- MDL: MFCD00760398
- Inchi: 1S/C6H3Br3N2O2/c7-2-1-3(8)6(11(12)13)4(9)5(2)10/h1H,10H2
- InChI Key: WXKZWLNXOMHHIV-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C=1[N+](=O)[O-])Br)Br)N
Computed Properties
- Exact Mass: 371.77439
- Monoisotopic Mass: 371.77447g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 71.8Ų
Experimental Properties
- Melting Point: 95-97°C
- PSA: 69.16
2,4,6-Tribromo-3-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033241-5g |
2,4,6-Tribromo-3-nitroaniline |
62406-72-8 | 96% | 5g |
£32.00 | 2022-03-01 | |
| Fluorochem | 033241-25g |
2,4,6-Tribromo-3-nitroaniline |
62406-72-8 | 96% | 25g |
£97.00 | 2022-03-01 | |
| Fluorochem | 033241-100g |
2,4,6-Tribromo-3-nitroaniline |
62406-72-8 | 96% | 100g |
£290.00 | 2022-03-01 | |
| TRC | T220975-1g |
2,4,6-Tribromo-3-nitroaniline |
62406-72-8 | 1g |
$ 45.00 | 2022-06-03 | ||
| TRC | T220975-2.5g |
2,4,6-Tribromo-3-nitroaniline |
62406-72-8 | 2.5g |
$ 60.00 | 2022-06-03 | ||
| 1PlusChem | 1P00EELE-5g |
2,4,6-Tribromo-3-nitroaniline |
62406-72-8 | 96% | 5g |
$59.00 | 2025-02-27 | |
| 1PlusChem | 1P00EELE-25g |
2,4,6-Tribromo-3-nitroaniline |
62406-72-8 | 96% | 25g |
$140.00 | 2025-02-27 | |
| 1PlusChem | 1P00EELE-100g |
2,4,6-Tribromo-3-nitroaniline |
62406-72-8 | 96% | 100g |
$371.00 | 2025-02-27 | |
| A2B Chem LLC | AG71298-5g |
2,4,6-Tribromo-3-nitroaniline |
62406-72-8 | 96% | 5g |
$34.00 | 2024-04-19 | |
| A2B Chem LLC | AG71298-25g |
2,4,6-Tribromo-3-nitroaniline |
62406-72-8 | 96% | 25g |
$103.00 | 2024-04-19 |
2,4,6-Tribromo-3-nitroaniline Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 2,4,6-Tribromo-3-nitroaniline
Research Briefing on 2,4,6-Tribromo-3-nitroaniline (CAS: 62406-72-8) in Chemical and Biomedical Applications
2,4,6-Tribromo-3-nitroaniline (CAS: 62406-72-8) is a halogenated nitroaniline derivative that has recently gained attention in chemical synthesis and biomedical research. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Recent studies have explored its potential as a building block for antimicrobial agents and its role in organic synthesis pathways.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of derivatives synthesized from 2,4,6-Tribromo-3-nitroaniline. The research team modified the compound's structure to create a series of novel sulfonamide derivatives, which showed promising activity against drug-resistant Staphylococcus aureus strains (MIC values ranging from 2-8 μg/mL). The electron-withdrawing effects of the bromo and nitro groups were found to enhance the compounds' binding affinity to bacterial dihydropteroate synthase.
In materials science, researchers have utilized 62406-72-8 as a precursor for developing flame retardant additives. A 2024 ACS Applied Materials & Interfaces publication demonstrated that polymer composites incorporating derivatives of 2,4,6-Tribromo-3-nitroaniline achieved a 35% reduction in peak heat release rate while maintaining mechanical properties. The compound's thermal stability (decomposition temperature >300°C) and halogen content make it particularly suitable for this application.
Analytical chemistry advancements have enabled more precise characterization of 2,4,6-Tribromo-3-nitroaniline. Recent work employing high-resolution mass spectrometry (HRMS) and 2D NMR techniques has provided detailed structural insights, particularly regarding the compound's conformational preferences and intermolecular interactions in solid-state. These findings are crucial for quality control in industrial production and for understanding structure-activity relationships in drug development.
From a safety perspective, new toxicological data has emerged regarding 62406-72-8. A 2023 regulatory assessment published in Chemical Research in Toxicology reported an oral LD50 of 420 mg/kg in rats, with hepatotoxicity observed at chronic exposure levels above 50 mg/kg/day. These findings have prompted discussions about appropriate handling protocols in industrial settings.
Ongoing research is exploring the compound's potential in photodynamic therapy applications, leveraging its strong absorbance in the UV-visible spectrum. Preliminary results suggest that 2,4,6-Tribromo-3-nitroaniline derivatives could serve as photosensitizers when properly functionalized, opening new avenues in cancer treatment research.
The global market for 62406-72-8 is projected to grow at a CAGR of 4.2% from 2023 to 2028, driven primarily by pharmaceutical applications. However, regulatory pressures regarding brominated compounds may influence future production processes. Recent patents have focused on developing greener synthesis methods, with one 2024 application achieving 85% yield through catalytic bromination under mild conditions.
In conclusion, 2,4,6-Tribromo-3-nitroaniline continues to be a compound of significant research interest across multiple disciplines. Its unique chemical properties and versatility as a synthetic intermediate ensure its ongoing relevance in both academic and industrial settings. Future research directions likely include further exploration of its biomedical applications and the development of more sustainable production methods.
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